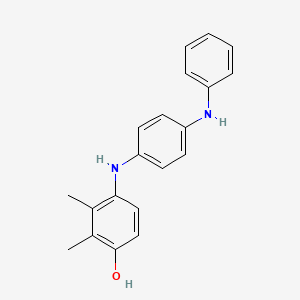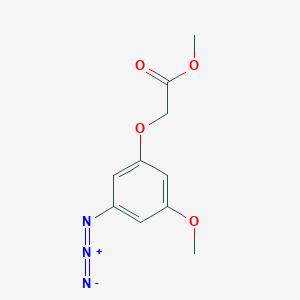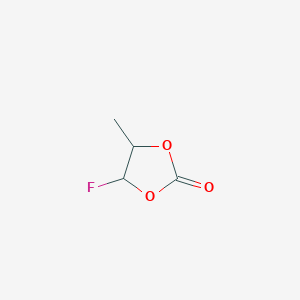
2-(2-Methylpropylidene)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropylidene)butanedioic acid can be achieved through several methods. One common approach involves the reaction of butanedioic acid with 2-methylpropylidene bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. In this method, specific strains of bacteria are used to convert glucose into butanedioic acid, which is then chemically modified to introduce the 2-methylpropylidene group. This process is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions
2-(2-Methylpropylidene)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The 2-methylpropylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(2-Methylpropylidene)butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-(2-Methylpropylidene)butanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as an intermediate in metabolic pathways, participating in reactions such as the citric acid cycle. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
Succinic Acid: The parent compound of 2-(2-Methylpropylidene)butanedioic acid, used in various industrial and biological applications.
Fumaric Acid: Another derivative of butanedioic acid, known for its role in the citric acid cycle.
Maleic Acid: An isomer of fumaric acid, used in the production of resins and coatings
Uniqueness
This compound is unique due to the presence of the 2-methylpropylidene group, which imparts distinct chemical properties and reactivity
特性
| 120369-20-2 | |
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
2-(2-methylpropylidene)butanedioic acid |
InChI |
InChI=1S/C8H12O4/c1-5(2)3-6(8(11)12)4-7(9)10/h3,5H,4H2,1-2H3,(H,9,10)(H,11,12) |
InChIキー |
WYXFOEKIXWEGOE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)

